molecular formula C16H30O2 B3420033 3-Hexadecenoic acid, (3E)- CAS No. 1686-10-8

3-Hexadecenoic acid, (3E)-

Cat. No.: B3420033
CAS No.: 1686-10-8
M. Wt: 254.41 g/mol
InChI Key: PCBKWKNYISJGPJ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecenoic acid, (3E)- typically involves the use of fatty acid methyl esters as starting materials. These esters are converted to corresponding amides by incubation with 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. The resulting amides are then treated with trifluoroacetic anhydride under mild conditions to form the desired 3-Hexadecenoic acid, (3E)- .

Industrial Production Methods: Industrial production of 3-Hexadecenoic acid, (3E)- is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecenoic acid, (3E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products:

Scientific Research Applications

3-Hexadecenoic acid, (3E)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hexadecenoic acid, (3E)- is unique due to its trans-double bond at the 3-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hexadecenoic acids and influences its reactivity and function in biological systems .

Properties

CAS No.

1686-10-8

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-3-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13-

InChI Key

PCBKWKNYISJGPJ-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCCC=CCC(=O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCC(=O)O

melting_point

53 - 54 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hexadecenoic acid, (3E)-
Reactant of Route 2
3-Hexadecenoic acid, (3E)-
Reactant of Route 3
3-Hexadecenoic acid, (3E)-
Reactant of Route 4
3-Hexadecenoic acid, (3E)-
Reactant of Route 5
3-Hexadecenoic acid, (3E)-
Reactant of Route 6
3-Hexadecenoic acid, (3E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.